Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-
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Overview
Description
Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- is a complex organic compound with a unique structure It belongs to the class of acetamides and features a carbazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- typically involves multiple steps. One common method includes the reaction between a carbazole derivative and an acetamide precursor. The reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound features a similar acetamide structure but with different substituents on the phenyl ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has an indole moiety instead of a carbazole moiety.
Uniqueness
Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
55320-30-4 |
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Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[2-(3-ethyl-4-methoxy-1-methylidene-2,3,4,9-tetrahydrocarbazol-2-yl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C21H28N2O2/c1-6-15-16(11-12-23(4)14(3)24)13(2)20-19(21(15)25-5)17-9-7-8-10-18(17)22-20/h7-10,15-16,21-22H,2,6,11-12H2,1,3-5H3 |
InChI Key |
FSLNKFXNZGEWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(=C)C2=C(C1OC)C3=CC=CC=C3N2)CCN(C)C(=O)C |
Origin of Product |
United States |
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